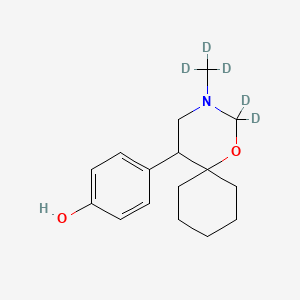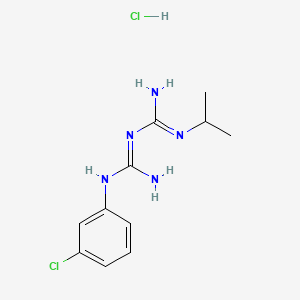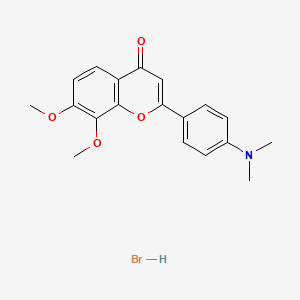
O-Desmethyl Venlafaxine Cyclic Impurity-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Desmethyl Venlafaxine Cyclic Impurity-d5 is a labeled analogue of O-Desmethyl Venlafaxine Cyclic Impurity, which is an impurity of Desvenlafaxine. Desvenlafaxine is a medication used to treat depression. The compound is characterized by its molecular formula C16H18D5NO2 and a molecular weight of 266.39. It is used in various scientific research applications, particularly in the study of metabolic pathways and chemical identification.
Méthodes De Préparation
The synthesis of O-Desmethyl Venlafaxine Cyclic Impurity-d5 involves the incorporation of deuterium atoms into the structure of O-Desmethyl Venlafaxine Cyclic Impurity. The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions are carefully controlled to ensure the incorporation of deuterium at specific positions within the molecule. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
O-Desmethyl Venlafaxine Cyclic Impurity-d5 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
O-Desmethyl Venlafaxine Cyclic Impurity-d5 is widely used in scientific research, including:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: The compound is used in metabolic research to study metabolic pathways in vivo.
Medicine: It serves as a reference standard in the development and testing of pharmaceuticals, particularly in the study of Desvenlafaxine and its impurities.
Industry: The compound is used in the production of high-quality reference standards for pharmaceutical testing
Mécanisme D'action
The mechanism of action of O-Desmethyl Venlafaxine Cyclic Impurity-d5 is related to its role as an impurity of Desvenlafaxine. Desvenlafaxine works by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the brain and improving mood. The labeled analogue, this compound, is used to study the metabolic pathways and pharmacokinetics of Desvenlafaxine, providing insights into its mechanism of action.
Comparaison Avec Des Composés Similaires
O-Desmethyl Venlafaxine Cyclic Impurity-d5 can be compared with other similar compounds, such as:
O-Desmethyl Venlafaxine Cyclic Impurity: The unlabeled version of the compound, used for similar research purposes.
Desvenlafaxine: The parent compound, used as an antidepressant medication.
D,L-O-Desmethyl Venlafaxine-d10: Another labeled analogue used in metabolic research
The uniqueness of this compound lies in its isotopic labeling, which allows for detailed studies of metabolic pathways and chemical reactions.
Propriétés
IUPAC Name |
4-[2,2-dideuterio-3-(trideuteriomethyl)-1-oxa-3-azaspiro[5.5]undecan-5-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-17-11-15(13-5-7-14(18)8-6-13)16(19-12-17)9-3-2-4-10-16/h5-8,15,18H,2-4,9-12H2,1H3/i1D3,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFIYOVTHWDOQK-JQKGTWBISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2(CCCCC2)OC1)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(N(CC(C2(O1)CCCCC2)C3=CC=C(C=C3)O)C([2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one](/img/structure/B584918.png)







![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione](/img/structure/B584932.png)

![2-((4-Benzylphenoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B584935.png)
